![molecular formula C42H65NO17 B607490 Fmoc-aminooxy-PEG12-acid CAS No. 2055104-72-6](/img/structure/B607490.png)
Fmoc-aminooxy-PEG12-acid
Overview
Description
Fmoc-aminooxy-PEG12-acid is a PEG-based PROTAC linker . It is a PEG derivative with an aminooxy group protected by Fmoc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Fmoc-aminooxy-PEG12-acid can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular weight of Fmoc-aminooxy-PEG12-acid is 856.0 g/mol . Its molecular formula is C42H65NO17 . The SMILES representation of its structure isO=C(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O
. Chemical Reactions Analysis
The terminal carboxylic acid of Fmoc-aminooxy-PEG12-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .Physical And Chemical Properties Analysis
Fmoc-aminooxy-PEG12-acid is a crystalline compound that is stable as the free acid when stored in the cold in a dry form . It is generally freely soluble in solvents typically employed for peptide synthesis . The hydrophilic PEG spacer increases its solubility in aqueous media .Scientific Research Applications
Drug Delivery Systems
Fmoc-aminooxy-PEG12-acid is utilized in the development of drug delivery systems due to its ability to form self-assembled nanostructures. These nanostructures can encapsulate therapeutic agents and ensure their controlled release at the target site, enhancing the efficacy and reducing side effects .
Self-Assembling Materials
The compound is known for its self-assembly properties, which are leveraged to create bio-organic scaffolds. These scaffolds can form various structures with unique properties, serving as a base for creating micro/nanostructures through a bottom-up approach .
Biomedical Imaging
In biomedical imaging, Fmoc-aminooxy-PEG12-acid can be used to enhance the contrast of images. Its ability to form well-defined crystalline structures makes it suitable for use as a contrast agent in imaging techniques .
Tissue Engineering
The self-assembly feature of Fmoc-aminooxy-PEG12-acid facilitates the creation of scaffolds that mimic the extracellular matrix, promoting cell adhesion and growth. This application is crucial in tissue engineering, where the goal is to regenerate or repair damaged tissues .
Peptide-Based Hydrogels
Fmoc-aminooxy-PEG12-acid contributes to the formation of peptide-based hydrogels (PHGs). These hydrogels are biocompatible and suitable for various applications, including drug delivery and diagnostic tools for imaging .
Catalysis
The compound’s self-assembly into nanostructures can be harnessed to create catalysts with high surface areas, which are beneficial for various chemical reactions. This application is significant in the field of green chemistry, where efficient and environmentally friendly catalysts are sought .
Mechanism of Action
Target of Action
Fmoc-aminooxy-PEG12-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The terminal carboxylic acid of Fmoc-aminooxy-PEG12-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Biochemical Pathways
As a PROTAC linker, Fmoc-aminooxy-PEG12-acid plays a crucial role in the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The exact biochemical pathways affected by Fmoc-aminooxy-PEG12-acid would depend on the specific PROTACs synthesized using this linker and their target proteins.
Pharmacokinetics
The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Fmoc-aminooxy-PEG12-acid, as part of a PROTAC, is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the function of the degraded protein.
Action Environment
The action of Fmoc-aminooxy-PEG12-acid, like other PROTAC linkers, can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Fmoc group . .
Safety and Hazards
Fmoc-aminooxy-PEG12-acid is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
Future Directions
Fmoc-aminooxy-PEG12-acid is a promising compound for the development of PROTACs . Its use in the synthesis of PROTACs could lead to the development of new targeted therapies . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, making it a valuable resource for research in the post-genomic world .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65NO17/c44-41(45)9-10-47-11-12-48-13-14-49-15-16-50-17-18-51-19-20-52-21-22-53-23-24-54-25-26-55-27-28-56-29-30-57-31-32-58-33-34-60-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENGGIMQWBAOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-aminooxy-PEG12-acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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